Quinazolinedione derivative 1

RORγt nuclear receptor selectivity off-target liability

Quinazolinedione derivative 1 (also designated as compound 1a) is a conformationally constrained, orally bioavailable retinoic acid receptor-related orphan receptor γt (RORγt) inverse agonist based on the quinazolinedione scaffold. It was developed at Takeda Pharmaceutical Company Ltd.

Molecular Formula C24H21FN6O3
Molecular Weight 460.5 g/mol
Cat. No. B10836202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinazolinedione derivative 1
Molecular FormulaC24H21FN6O3
Molecular Weight460.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NC=CC=N2)C(=O)C3=C(C=CC(=C3)CN4C5=CC=CC=C5C(=O)NC4=O)F
InChIInChI=1S/C24H21FN6O3/c25-19-7-6-16(15-31-20-5-2-1-4-17(20)21(32)28-24(31)34)14-18(19)22(33)29-10-12-30(13-11-29)23-26-8-3-9-27-23/h1-9,14H,10-13,15H2,(H,28,32,34)
InChIKeyLYSWZKKQEGTMEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinazolinedione Derivative 1: A Selective RORγt Inverse Agonist for Th17-Driven Autoimmune Disease Research – Evidence-Based Differentiation Guide for Procurement Decisions


Quinazolinedione derivative 1 (also designated as compound 1a) is a conformationally constrained, orally bioavailable retinoic acid receptor-related orphan receptor γt (RORγt) inverse agonist based on the quinazolinedione scaffold. It was developed at Takeda Pharmaceutical Company Ltd. as a lead compound in a program targeting Th17-driven autoimmune diseases such as inflammatory bowel disease, rheumatoid arthritis, multiple sclerosis, and psoriasis. The compound exhibits a U-shaped bioactive conformation within the RORγt ligand-binding domain and demonstrates high selectivity over related nuclear receptors, making it a valuable tool compound for mechanistic studies and a reference standard for novel RORγt inverse agonist screens [1].

Why Generic Quinazolinedione or RORγt Modulator Substitution Fails: Key Differentiation Drivers for Derivative 1 Procurement


Although many quinazolinedione derivatives and RORγt inverse agonists exist, compound 1a occupies a distinct pharmacological niche defined by its unique U-shaped binding conformation, exceptional selectivity over RORα/RORβ and a panel of twelve nuclear receptors, and a specific pharmacokinetic profile that distinguishes it from both earlier-generation inhibitors (e.g., SR1001) and subsequently optimized clinical candidates (e.g., the morpholine analogue compound 43). Simple scaffold or target-class substitution would forfeit the combination of >1000-fold isoform selectivity, the X-ray-validated binding mode that enables rational optimization, and the baseline pharmacokinetic data (mouse AUC 27 ng·h·mL⁻¹ at 1 mg·kg⁻¹ p.o.) that serves as a benchmark for chemical series advancement [1][2]. Without these specific attributes, researchers risk selecting compounds with off-target nuclear receptor activity or unpredictable oral exposure, compromising reproducibility and translational relevance.

Quantitative Differentiation Evidence: Quinazolinedione Derivative 1 vs. Closest Comparators


Nuclear Receptor Selectivity: >1000-Fold Discrimination Over RORα and RORβ Subtypes

Quinazolinedione derivative 1 (compound 1) demonstrates >1000-fold selectivity for RORγt over the closely related isoforms RORα and RORβ in a cell-based counter-screen panel. Additionally, it exhibits >258-fold selectivity over twelve other nuclear receptors (AR, ER-α, ER-β, FXR, GR, MR, PPAR-γ, RAR-α, RAR-β, RAR-γ, RXR-α, and RXR-β) in agonist and antagonist mode reporter gene assays [1]. In contrast, the first-generation RORγt tool compound SR1001 shows only approximately 10- to 30-fold selectivity over RORα in published TR-FRET binding data [2]. This level of selectivity is critical for interpreting cellular phenotype data and minimizing confounding from other nuclear receptor pathways.

RORγt nuclear receptor selectivity off-target liability

Mouse Oral Pharmacokinetic Benchmarking: Derivative 1 Provides the Baseline for Chemical Series Optimization

Quinazolinedione derivative 1a exhibits a mouse oral AUC of 27 ng·h·mL⁻¹ at a dose of 1 mg·kg⁻¹ p.o., representing the starting point for a focused medicinal chemistry campaign [1]. The subsequent conformationally constrained analogue (compound 43, a morpholine-dicarboxamide derivative) achieved a 47.7-fold improvement in drug exposure, reaching a mouse AUC of 1289 ng·h·mL⁻¹ at the same dose [1]. This quantitative exposure gap (27 vs. 1289 ng·h·mL⁻¹) makes derivative 1a an essential negative control and benchmark compound: laboratories can use it to calibrate in vivo PK/PD models and to distinguish target engagement from pharmacokinetic improvement when evaluating novel analogues.

pharmacokinetics oral bioavailability lead optimization

Binding Mode Differentiation: U-Shaped Conformation Verified by X-Ray Co-Crystallography

The X-ray co-crystal structure of quinazolinedione derivative 1a with the C-terminal truncated RORγt ligand-binding domain confirms a distinct U-shaped binding conformation within the orthosteric pocket [1][2]. This binding pose is structurally distinct from the extended linear conformations observed for certain sulfonamide-based RORγt inverse agonists such as GSK2981278, where the ligand adopts a more elongated orientation in the binding site [3]. The U-shaped conformation of 1a has been specifically exploited as a template conformation for subsequent constrained-linker design, making this structural information actionable for computational chemistry and fragment-based screening campaigns.

X-ray crystallography binding conformation structure-based drug design

In Vivo Target Engagement: IL-17A Suppression in an EAE Disease Model for the Optimized Quinazolinedione Series (Class-Level Evidence)

The quinazolinedione chemical series from which derivative 1 originates has demonstrated in vivo pharmacological activity: compound 18i, a direct analogue within the same scaffold series, significantly suppressed IL-17A mRNA expression in the lymph node of rats in an experimental autoimmune encephalomyelitis (EAE) model following oral administration [1]. While direct in vivo efficacy data for derivative 1a itself are limited to PK characterization, the series-level evidence establishes that the quinazolinedione scaffold achieves oral target engagement in a clinically relevant autoimmune disease model. This contrasts with early RORγt tool compounds such as T0901317, which lack Th17-specific in vivo disease model validation [2].

in vivo efficacy IL-17A experimental autoimmune encephalomyelitis

Procurement-Driven Application Scenarios for Quinazolinedione Derivative 1: Where Its Specific Differentiation Profile Delivers Value


Benchmarking Novel RORγt Inverse Agonists in PK/PD Optimization Campaigns

Medicinal chemistry teams developing conformationally constrained RORγt inverse agonists can use quinazolinedione derivative 1 as a quantitatively defined PK benchmark (mouse AUC 27 ng·h·mL⁻¹ at 1 mg·kg⁻¹ p.o.) against which to measure exposure improvements from scaffold optimization strategies. The 47.7-fold exposure gain achieved with compound 43 provides a validated optimization trajectory, enabling rational go/no-go decisions early in lead optimization [1].

Nuclear Receptor Selectivity Profiling Reference Standard

Biochemical and cell-based screening laboratories can employ quinazolinedione derivative 1 as a high-selectivity reference standard (RORγt >1000-fold over RORα/RORβ; >258-fold over 12 nuclear receptors) for calibrating TR-FRET binding assays, reporter gene counter-screens, and off-target liability panels. Its well-characterized selectivity profile makes it suitable as a positive control in nuclear receptor profiling service workflows [1].

Structure-Based Drug Design Training Sets and Computational Docking Studies

Computational chemistry groups can utilize the published X-ray co-crystal structure of quinazolinedione derivative 1a bound to RORγt LBD as a validated training set for docking pose prediction algorithms, free-energy perturbation (FEP) calculations, and pharmacophore model generation. Its distinct U-shaped conformation provides a structural benchmark that complements the extended binding poses of alternative chemotypes [1][2].

Th17-Driven Autoimmune Disease Target Validation Studies Requiring Oral In Vivo Tool Compounds

Academic and biotech groups conducting target validation in autoimmune disease models can select quinazolinedione derivative 1 or close analogues from the series as orally administered tool compounds. The series-level demonstration of IL-17A suppression in an EAE rat model upon oral dosing provides disease-relevant target engagement evidence that supports the use of this chemical class in colitis, rheumatoid arthritis, and multiple sclerosis proof-of-concept studies [1].

Quote Request

Request a Quote for Quinazolinedione derivative 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.